molecular formula C28H36O10 B190915 Dehydroandrographolide succinate CAS No. 786593-06-4

Dehydroandrographolide succinate

Numéro de catalogue B190915
Numéro CAS: 786593-06-4
Poids moléculaire: 532.6 g/mol
Clé InChI: YTHKMAIVPFVDNU-GPTWTFMPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dehydroandrographolide succinate (DAS) is a compound extracted from the herbal medicine Andrographis paniculata (Burm f) Nees . It is widely used for the treatment of viral pneumonia and viral upper respiratory tract infections due to its immunostimulatory, anti-infective, and anti-inflammatory effects .


Molecular Structure Analysis

The molecular structure of DAS has been explored using NMR and other techniques . It contains a total of 76 bonds, including 40 non-H bonds, 8 multiple bonds, 13 rotatable bonds, 8 double bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 2 aliphatic carboxylic acids, and 3 esters .

Applications De Recherche Scientifique

1. Endothelial Barrier Repair in Pathological Vascular Remodeling

  • Application Summary: PDA, a derivative of andrographolide, has been clinically used for the therapeutic treatment of inflammatory diseases. This study aimed to determine whether PDA promotes endothelial barrier repair in pathological vascular remodeling .
  • Methods of Application: Partial ligation of the carotid artery in ApoE −/− mice was used to evaluate whether PDA can regulate pathological vascular remodeling. A flow cytometry assay, BRDU incorporation assay, Boyden chamber cell migration assay, spheroid sprouting assay and Matrigel-based tube formation assay were performed to determine whether PDA can regulate the proliferation and motility of HUVEC .
  • Results: PDA induced pathological vascular remodeling characterized by enhanced neointima formation. PDA treatment significantly enhanced the proliferation and migration of vascular endothelial cells. PDA induced endothelial NRP1 expression and activated the VEGF signaling pathway .

2. Suppression of PRRSV Replication

  • Application Summary: Andrographolide and its derivative PDS have been used clinically in China and other Asian countries as therapies for inflammation-related diseases, including bacterial and viral infections, for decades. This study demonstrates that Andro and PDS exhibit robust activity against PRRSV replication in Marc-145 cells and primary porcine alveolar macrophages (PAMs) .
  • Methods of Application: The anti-PRRSV activity of the two compounds is closely associated with their potent suppression on NF-κB activation and enhanced oxidative stress induced by PRRSV infection .
  • Results: The EC 50 values of Andro against three tested PRRSV strain infections in Marc-145 cells ranged from 11.7 to 15.3 μmol/L, with selectivity indexes ranging from 8.3 to 10.8, while the EC 50 values of PDS ranged from 57.1 to 85.4 μmol/L, with selectivity indexes ranging from 344 to 515 .

3. Treatment of Viral Pneumonia and Influenza

  • Application Summary: PDA is widely used in the treatment of viral pneumonia and influenza virus-induced acute upper respiratory tract infection .
  • Methods of Application: The specific methods of application can vary, but it is generally administered as part of a therapeutic regimen for patients suffering from these conditions .
  • Results: While specific results can vary from patient to patient, PDA has been found to have a significant effect on these conditions, particularly in reducing inflammation and combating viral infections .

4. Treatment of Pediatric Bronchial Pneumonia

  • Application Summary: PDA has been used in the treatment of pediatric bronchial pneumonia .
  • Methods of Application: The specific methods of application can vary, but it is generally administered as part of a therapeutic regimen for children suffering from bronchial pneumonia .
  • Results: While specific results can vary from patient to patient, PDA has been found to have a significant effect on this condition, particularly in reducing inflammation and combating bacterial infections .

5. Treatment of Acute Bronchitis

  • Application Summary: PDA is widely used in the treatment of acute bronchitis .
  • Methods of Application: The specific methods of application can vary, but it is generally administered as part of a therapeutic regimen for patients suffering from acute bronchitis .
  • Results: While specific results can vary from patient to patient, PDA has been found to have a significant effect on this condition, particularly in reducing inflammation and combating bacterial infections .

6. Treatment of Dysentery

  • Application Summary: PDA has been used in the treatment of dysentery .
  • Methods of Application: The specific methods of application can vary, but it is generally administered as part of a therapeutic regimen for patients suffering from dysentery .
  • Results: While specific results can vary from patient to patient, PDA has been found to have a significant effect on this condition, particularly in reducing inflammation and combating bacterial infections .

Propriétés

IUPAC Name

4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/b6-5+/t19-,20+,21-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHKMAIVPFVDNU-GPTWTFMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026359
Record name Dehydroandrographolide succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroandrographolide succinate

CAS RN

786593-06-4
Record name Dehydroandrographolide succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786593064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydroandrographolide succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X50BP49M1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dehydroandrographolide succinate
Reactant of Route 2
Dehydroandrographolide succinate
Reactant of Route 3
Dehydroandrographolide succinate
Reactant of Route 4
Dehydroandrographolide succinate
Reactant of Route 5
Dehydroandrographolide succinate
Reactant of Route 6
Dehydroandrographolide succinate

Citations

For This Compound
123
Citations
B Yin, S Zhang, Y Huang, Y Long, Y Chen… - Pharmaceutical …, 2022 - Taylor & Francis
Context Dehydroandrographolide succinate (DAS) is mainly used in the clinical treatment of various infectious diseases. Its potential effects on platelet aggregation and blood …
Number of citations: 2 www.tandfonline.com
L Su, Y Gao, M Zhang, Z Liu, Q Lin, L Gong, J Guo… - Virologica Sinica, 2021 - Springer
… (A) Chemical structures of andrographolide (Andro) and potassium dehydroandrographolide succinate (PDS). (B) Cellular toxicity of Andro and PDS was examined in Marc-145 cells …
Number of citations: 5 link.springer.com
Z Xiaomeng, W Jiarui, Z Bing, D Ling - Journal of Traditional Chinese …, 2015 - Elsevier
… dehydroandrographolide succinate injection (PDS) in treatment of infantile pneumonia. … Observation on the efficacy of potassium dehydroandrographolide succinate lyophilized …
Number of citations: 24 www.sciencedirect.com
Q Chen, Y Liu, Y Liu, G Liu, M Zhang, J Jia… - Acta Pharmacologica …, 2012 - nature.com
Aim: Dehydroandrographolide succinate (DAS) is extracted from herbal medicine Andrographis paniculata (Burm f) Nees. DAS injection is used in China for the treatment of viral …
Number of citations: 10 www.nature.com
C Wei-Ya, W Yuan-Song, L Chun-Yu, J Yu-Bin… - European Journal of …, 2020 - Elsevier
… For example, in a comparative efficacy study between nebulized and intravenously infused dehydroandrographolide succinate (DAS) involving 500 children aged 1–4 years with upper …
Number of citations: 7 www.sciencedirect.com
X XU, Z ZHANG - Chinese Journal of Pharmaceutical …, 2004 - ingentaconnect.com
… of potassium dehydroandrographolide succinate and sodium chloride injection A. ‘abv$FuqW
Number of citations: 3 www.ingentaconnect.com
GH Du, Y Yan, LH Fang, GH Du - Natural Small Molecule Drugs from …, 2018 - Springer
… Among them, potassium dehydroandrographolide succinate … The synthetize of potassium dehydroandrographolide succinate … Potassium dehydroandrographolide succinate is known as …
Number of citations: 2 link.springer.com
S Li, D Yang, M Zhang, J Zhou, R Li, C Lu, Y Liu… - … of Chromatography B, 2010 - Elsevier
A LC–MS/MS method was developed and validated for the determination of dehydroandrographolide succinate (DAS), a traditional Chinese medicine derivative used for the …
Number of citations: 2 www.sciencedirect.com
D Zhang, J Zeng, M Li - Chinese Journal of Pharmaceutical …, 2000 - ingentaconnect.com
… of potassium dehydroandrographolide succinate and its … the potassium dehydroandrographolide succinate and its … μg·mL-1 for potassium …
Number of citations: 0 www.ingentaconnect.com
C FU, S LIU, Z LI, G QIAN - Chinese Journal of …, 2005 - ingentaconnect.com
To determine Potassium Dehydroandrographolide Succinate (PDS)and the related substances in bulk drug and its aqueous solution for injection.Methods:RP-HPLC was adopted,the …
Number of citations: 3 www.ingentaconnect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.